molecular formula C10H15N3O B2553548 N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide CAS No. 2320444-44-6

N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide

Cat. No.: B2553548
CAS No.: 2320444-44-6
M. Wt: 193.25
InChI Key: FJSKBWOZKAZPPK-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can lead to various substituted imidazole compounds.

Scientific Research Applications

N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide: Unique due to its cyclobutyl and dimethyl groups.

    Imidazole: The parent compound with a simpler structure.

    1,3-Dimethylimidazole: Lacks the cyclobutyl group but shares the dimethyl substitution.

    Cyclobutylimidazole: Contains the cyclobutyl group but lacks the dimethyl substitution.

Uniqueness

This compound stands out due to the presence of both cyclobutyl and dimethyl groups, which confer unique chemical properties and potential applications. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-cyclobutyl-N,3-dimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-7-11-6-9(12)10(14)13(2)8-4-3-5-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSKBWOZKAZPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N(C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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